molecular formula C5H2ClIO2 B8609748 2-iodofuran-3-carbonyl Chloride

2-iodofuran-3-carbonyl Chloride

Cat. No.: B8609748
M. Wt: 256.42 g/mol
InChI Key: NMVXMXZAGYGSOU-UHFFFAOYSA-N
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Description

2-Iodofuran-3-carbonyl chloride is a halogenated furan derivative featuring an iodine atom at the 2-position and a reactive carbonyl chloride group at the 3-position. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of both the iodine and carbonyl chloride groups, which enhance its susceptibility to nucleophilic substitution and cross-coupling reactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where its unique reactivity profile enables selective functionalization.

Properties

Molecular Formula

C5H2ClIO2

Molecular Weight

256.42 g/mol

IUPAC Name

2-iodofuran-3-carbonyl chloride

InChI

InChI=1S/C5H2ClIO2/c6-4(8)3-1-2-9-5(3)7/h1-2H

InChI Key

NMVXMXZAGYGSOU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C(=O)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 3-Iodofuran-2-carbonyl Chloride: A positional isomer with iodine at the 3-position.
  • 2-Chlorofuran-3-carbonyl Chloride : Substituting iodine with chlorine diminishes steric bulk and polarizability, likely reducing participation in oxidative addition reactions (critical for cross-coupling).
  • Non-halogenated Furan Carbonyl Chlorides: Lack of iodine eliminates opportunities for iodonium-mediated transformations, limiting utility in metal-catalyzed reactions.

Reactivity in Nucleophilic Substitution

For comparison:

  • 3-Iodochromone (): Reacts with secondary amines to yield 2-aminomethylene-3(2H)-benzofuranones in moderate-to-high yields (Table 1 of the cited study). The furan analog’s smaller ring strain and reduced aromaticity may lead to faster reaction kinetics but lower regioselectivity .
  • o-Iodophenyl Derivatives (): Unlike o-iodophenyl ethyl carbonate, which resists iododichloride formation, 2-iodofuran-3-carbonyl chloride’s electron-deficient ring may promote halogen exchange under chlorinating conditions, though direct evidence is lacking .

Stability and Decomposition Pathways

  • Thermal Stability : Iodine’s size and weak C–I bond increase susceptibility to thermal degradation compared to chloro or bromo analogs.
  • Chlorination Behavior: Chlorination of o-iodophenol produces hexachlorocyclohexadienone and chloranil (), whereas this compound’s conjugated system may favor ring-opening or iodochloride elimination under similar conditions .

Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Stability Notes
This compound 256.35 Not reported Sensitive to moisture, heat
3-Iodochromone 272.10 110–112 Stable under inert atmosphere
o-Iodophenol 220.01 106–107 Forms unstable iododichloride

Table 2: Reaction Yields with Secondary Amines (Hypothetical)

Compound Amine Yield (%) Notes
This compound Piperidine ~75* Faster kinetics vs. chromones
3-Iodochromone Piperidine 68 From

*Hypothesized based on structural analogies.

Table 3: Chlorination Products

Compound Conditions Major Products
o-Iodophenol () Cl₂ in CCl₄, 60–70°C Hexachlorocyclohexadienone
This compound* Hypothetical Cl₂ exposure Predicted ring-opening or ICl elimination

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